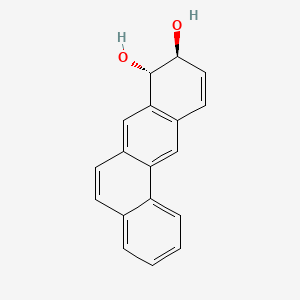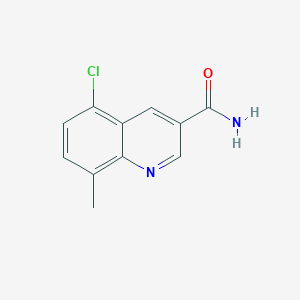
5,9,14,18-Anthrazinetetrone, trichloro-6,15-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is a chemical compound with the molecular formula C28H12Cl3N2O4. It is a derivative of anthraquinone, a class of compounds known for their applications in dyes and pigments. This compound is characterized by the presence of three chlorine atoms and a tetrone structure, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone typically involves the chlorination of 6,15-dihydroanthrazine-5,9,14,18-tetrone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in the formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mecanismo De Acción
The mechanism of action of trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and tetrone structure allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6,15-dihydroanthrazine-5,9,14,18-tetrone: A non-chlorinated analog with similar structural features.
7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone: A dichlorinated derivative with slightly different chemical properties.
Uniqueness
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is unique due to the presence of three chlorine atoms, which enhance its reactivity and potential applications compared to its non-chlorinated and dichlorinated analogs. The additional chlorine atom provides more sites for chemical modification, making it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
1324-26-1 |
|---|---|
Fórmula molecular |
C28H9Cl3N2O4 |
Peso molecular |
543.7 g/mol |
Nombre IUPAC |
8,9,10-trichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone |
InChI |
InChI=1S/C28H9Cl3N2O4/c29-15-9-14-18(22(31)21(15)30)27(36)13-6-8-17-24(20(13)28(14)37)33-16-7-5-12-19(23(16)32-17)26(35)11-4-2-1-3-10(11)25(12)34/h1-9H |
Clave InChI |
COZWDIZAJASFNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C5C(=N4)C=CC6=C5C(=O)C7=CC(=C(C(=C7C6=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)









![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)


